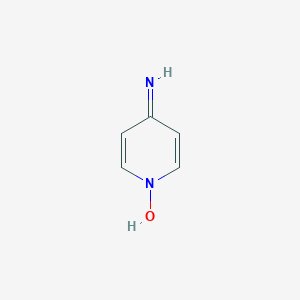

4-氨基吡啶 1-氧化物

描述

4-Aminopyridine 1-oxide is a derivative of 4-aminopyridine, which is an important intermediate compound used in the synthesis of new types of pesticides and medicaments. The structure of 4-aminopyridine has been determined through various analytical methods such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR), ensuring the reliability of the synthetic methods used to produce it .

Synthesis Analysis

The synthesis of 4-aminopyridine typically involves the reduction of 4-nitropyridine N-oxide. One common commercial method for synthesizing 4-aminopyridine is a two-stage process that starts from pyridine and yields 36-40% of the final product . An alternative three-stage synthesis includes pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates, with the final stage involving the reduction of 4-nitropyridine-N-oxide with iron and acetic acid at reflux temperature, which can produce 4-aminopyridine in quantitative yield and a total yield of 65% . Another synthesis method reviewed focuses on the 4-nitropyridine N-oxide process, emphasizing the need to reduce production costs, improve reaction yield, and minimize environmental pollution .

Molecular Structure Analysis

The molecular structure of 4-aminopyridine and its derivatives has been extensively studied. For instance, co-crystallizations of substituted salicylic acids with 4-aminopyridine have yielded various complex solid forms, demonstrating diverse supramolecular synthons and confirming the unpredictability in the structures adopted by products of co-crystallizations when ionic forms are produced . Additionally, the oligo-4-aminopyridine (4-OAP) synthesized from the oxidative polycondensation of 4-aminopyridine was characterized by 1H NMR, FT-IR, UV–Vis, and elemental analysis, providing detailed insights into its molecular structure .

Chemical Reactions Analysis

4-Aminopyridine 1-oxide participates in various chemical reactions. The 1-oxido-4-pyridyl radical, generated by the reaction of 4-aminopyridine 1-oxide with amyl nitrite, reacts smoothly with aromatic hydrocarbons to give arylated products, indicating that this radical is electrophilic . Moreover, the copper-catalyzed three-component reaction involving sulfonyl azides, alkynes, and 2-[(amino)methylene]malononitriles can yield substituted 4-amino-2-iminopyridines or 6-amino-2-iminopyridines depending on the solvent used, showcasing the versatility of 4-aminopyridine in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopyridine and its oligomers have been studied through various analyses. The oligo-4-aminopyridine (4-OAP) was found to be stable against thermo-oxidative decomposition, with weight loss observed at high temperatures . The study of crystalline adducts of substituted salicylic acids with 4-aminopyridine revealed the formation of contact and separated ionic complexes, highlighting the importance of hydrogen-bonding interactions in determining the physical properties of these complexes .

科学研究应用

在各个领域的合成与应用胡希恩(2004 年)的研究深入探讨了 4-氨基吡啶的合成,特别关注 4-硝基吡啶 N-氧化物工艺。该研究重点介绍了其在医药、农药、染料等领域的应用。它强调需要更具成本效益的生产方法、更高的反应产率和降低的环境影响。建议中国探索催化氢或电还原工艺以开发吡啶衍生物 (胡希恩,2004 年)。

电合成工艺优化胡希恩(2005 年)对 4-氨基吡啶的电合成进行了研究,优化了阳离子膜电解槽中的工艺条件。这项研究提供了对合成过程的见解,揭示了 4-硝基吡啶 1-氧化物电还原过程中存在不稳定的中间体,并实现了 4-氨基吡啶 88.2% 的高电解产率。该研究强调了这种绿色合成技术作为传统方法的更环保替代品的潜力 (胡希恩,2005 年)。

结构分析与合成方法在张锦河(2000 年)进行的研究中,探索了使用吡啶-N-氧化物合成 4-氨基吡啶。本研究对合成技术进行了全面考察,并通过质谱、红外和核磁共振等各种分析技术证实了该方法的可靠性,总收率高于 80% (张锦河,2000 年)。

作用机制

Target of Action

The primary target of 4-Aminopyridine 1-oxide is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells. By targeting these channels, 4-Aminopyridine 1-oxide can influence the electrical signaling within these cells .

Mode of Action

4-Aminopyridine 1-oxide acts by inhibiting voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by 4-Aminopyridine 1-oxide affects the neuronal signaling pathways . The elongation of action potentials and the increased release of neurotransmitters can lead to enhanced synaptic transmission . This can have downstream effects on various neurological processes and functions .

Result of Action

The result of 4-Aminopyridine 1-oxide’s action is the enhancement of neuronal signaling . This is achieved through the elongation of action potentials and the increased release of neurotransmitters . This can lead to improvements in various neurological functions and symptoms .

未来方向

属性

IUPAC Name |

1-hydroxypyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-1-3-7(8)4-2-5/h1-4,6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQWWHFNDOUAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902506 | |

| Record name | Pyridin-4-amine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridine 1-oxide | |

CAS RN |

3535-75-9 | |

| Record name | Phillips 1863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridin-4-amine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-4-amine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDIN-4-AMINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9GNO5VMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-aminopyridine 1-oxide participate in radical reactions? What can you tell us about its reactivity in such reactions?

A2: Yes, 4-aminopyridine 1-oxide can engage in radical reactions. Studies have shown that it undergoes a pseudo-Gomberg reaction when treated with amyl nitrite. [] This reaction generates the 1-oxido-4-pyridyl radical, which can efficiently react with various aromatic hydrocarbons, including five-membered heterocycles like thiophene, furan, and pyrrole, in acetic acid. [] The reaction rates suggest that the 1-oxido-4-pyridyl radical exhibits electrophilic character, a finding further supported by molecular orbital energy level calculations. []

Q2: How does the reactivity of 4-aminopyridine 1-oxide in the pseudo-Gomberg reaction compare to its structural isomer, 2-aminopyridine 1-oxide?

A3: Both 4-aminopyridine 1-oxide and its isomer, 2-aminopyridine 1-oxide, are capable of participating in the pseudo-Gomberg reaction. [] While the provided research doesn't directly compare their reaction rates or yields, it confirms that both compounds can generate their corresponding radicals upon reaction with amyl nitrite and subsequently react with aromatic substrates. [] Further investigation would be needed to comprehensively compare their reactivity profiles in this specific reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)